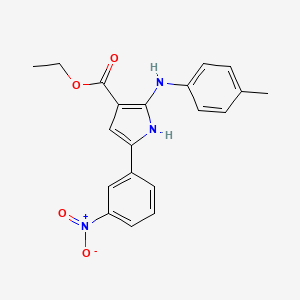

ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate

Description

Ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate is a pyrrole-based compound featuring a 3-nitrophenyl substituent at position 5, a 4-toluidino (4-methylanilino) group at position 2, and an ethyl ester at position 3 of the pyrrole ring. The nitro group is a strong electron-withdrawing moiety, while the toluidino group provides electron-donating character, creating a push-pull electronic structure.

Properties

IUPAC Name |

ethyl 2-(4-methylanilino)-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-3-27-20(24)17-12-18(14-5-4-6-16(11-14)23(25)26)22-19(17)21-15-9-7-13(2)8-10-15/h4-12,21-22H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYKVFDTOMVDCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the Nitro Group: Nitration of the phenyl ring can be performed using a mixture of concentrated nitric and sulfuric acids.

Attachment of the Toluidino Group: This step involves the reaction of the intermediate compound with p-toluidine under suitable conditions, such as heating in the presence of a catalyst.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and toluidino groups could play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The compound’s key structural analogs differ in substituents, heterocyclic cores, and functional groups:

Table 1: Substituent Effects and Properties

Key Observations:

Heterocyclic Core : Pyrazole analogs (e.g., ) exhibit reduced aromaticity compared to pyrroles, affecting hydrogen-bonding capacity and metabolic stability .

Substituent Position : The meta-nitro group in the target compound may induce steric hindrance and alter dipole interactions compared to para-substituted analogs (e.g., 4-nitrophenyl in pyrazoles) .

Physicochemical Properties

- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) generally exhibit higher melting points due to dipole interactions. For example, compound 8c (4-bromophenyl) melts at 214–217°C , while hydrazone-containing analogs (e.g., 5g) show even higher m.p. (283–285°C) due to extended conjugation .

Biological Activity

Ethyl 5-(3-nitrophenyl)-2-(4-toluidino)-1H-pyrrole-3-carboxylate, a compound with the molecular formula and a molecular weight of 365.38 g/mol, is part of the pyrrole derivative family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its pharmacological potential and mechanisms of action, supported by research findings and data tables.

1. Overview of Pyrrole Derivatives

Pyrrole derivatives are known for their significant pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. The structural features of these compounds often contribute to their biological efficacy. This compound exemplifies these properties due to its unique substituents.

2.1 Antitumor Activity

Research indicates that various pyrrole derivatives exhibit notable antitumor effects. This compound has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures showed significant inhibition of BRAF(V600E) and EGFR pathways, crucial in many cancers .

2.2 Anti-inflammatory Properties

The compound's anti-inflammatory activity is attributed to its ability to modulate inflammatory pathways. Pyrrole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response .

2.3 Antimicrobial Effects

This compound also demonstrates antimicrobial properties. Similar compounds have exhibited efficacy against various bacterial strains, suggesting that this derivative may also possess similar capabilities .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Inhibition of Kinases: Many pyrrole derivatives inhibit specific kinases involved in cell signaling pathways related to cancer proliferation.

- Antioxidant Activity: These compounds often exhibit antioxidant properties, reducing oxidative stress in cells, which is beneficial in preventing inflammation and cancer progression.

- Modulation of Gene Expression: Some studies suggest that pyrrole derivatives can influence gene expression related to apoptosis and cell cycle regulation .

4. Data Table: Biological Activities of Pyrrole Derivatives

5. Case Studies

Several case studies have highlighted the therapeutic potential of pyrrole derivatives:

- Case Study 1: A study evaluated the antitumor effects of a series of pyrrole derivatives on human cancer cell lines, revealing that this compound significantly inhibited cell growth in vitro.

- Case Study 2: Research on the anti-inflammatory effects demonstrated that this compound reduced TNF-alpha levels in a murine model of inflammation, indicating its potential for treating inflammatory diseases.

Q & A

Q. How can researchers troubleshoot variability in biological assay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.